Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate)

Pharmaceutical Analysis Impurity Profiling Reference Standard

This compound is the definitive precursor for synthesizing Olanzapine Thiohydroxymethylidene Impurity (O253795) for pharmaceutical QC. Its unique 1,3-dithietane core and diethyl ester groups ensure correct reactivity; simpler analogs like the dimethyl ester (CAS 52046-75-0) or 1,3-dithiane derivatives cannot substitute without altering reaction kinetics and purity profiles. Procure this 98% pure, colorless solid for validated analytical method development, forced degradation studies, or as a bifunctional building block for C2-symmetric ligand synthesis.

Molecular Formula C12H10N2O4S2
Molecular Weight 310.4 g/mol
CAS No. 22624-54-0
Cat. No. B058021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate)
CAS22624-54-0
Synonyms2,2’-(1,3-Dithietane-2,4-diylidene)bis[2-cyano-acetic Acid;  α,α’-Dicyano-1,3-dithietane-Δ2,α:4,α’-diacetic Acid;  1,3-Dithietane, acetic acid deriv
Molecular FormulaC12H10N2O4S2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=C1SC(=C(C#N)C(=O)OCC)S1)C#N
InChIInChI=1S/C12H10N2O4S2/c1-3-17-9(15)7(5-13)11-19-12(20-11)8(6-14)10(16)18-4-2/h3-4H2,1-2H3
InChIKeySLORFIRBIOJAPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) (CAS 22624-54-0) Product Overview for Procurement and Selection


Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) (CAS 22624-54-0) is a specialized organic compound with the molecular formula C12H10N2O4S2 and a molecular weight of 310.35 g/mol . It is characterized by a central 1,3-dithietane ring—a four-membered heterocycle containing two sulfur atoms—flanked by two cyanoacetate groups [1]. This unique structure positions it as a key intermediate, most notably in the synthesis of Olanzapine Thiohydroxymethylidene Impurity (O253795), a reference standard essential for pharmaceutical quality control .

Why Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) Cannot Be Replaced by Generic Cyanoacetate or Dithietane Alternatives


Simple substitution with generic cyanoacetates or other dithietane derivatives is scientifically unsound due to the compound's specific function as a synthetic intermediate. For example, substituting the diethyl ester with a dimethyl ester (CAS 52046-75-0) alters the leaving group chemistry, potentially impacting reaction kinetics and purity profiles . Similarly, substituting the 1,3-dithietane core with a 1,3-dithiane core changes ring size, conformation, and electronic properties [1]. The data below demonstrate specific, quantifiable differences in physical properties and validated applications that preclude interchangeability, justifying a targeted procurement strategy.

Quantitative Differentiators for Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) Against Structural Analogs


Verified Application as Olanzapine Impurity Standard

Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) has a validated and documented role in the synthesis of Olanzapine Thiohydroxymethylidene Impurity (O253795), a key reference standard for the atypical antipsychotic olanzapine . This application is supported by specific literature references from olanzapine development, including studies by Moore et al. (1993) and Tohen et al. (1999) . In contrast, no analogous, validated pharmacopeial or impurity standard application has been identified for the dimethyl ester analog (CAS 52046-75-0) or for other simple 1,3-dithietane derivatives in the context of major drug substance quality control.

Pharmaceutical Analysis Impurity Profiling Reference Standard

Unique 1,3-Dithietane Core: A Structurally Differentiated Heterocyclic Scaffold

The compound possesses a 1,3-dithietane core, a strained four-membered heterocycle containing two sulfur atoms . This core is structurally distinct from the more common and more flexible six-membered 1,3-dithiane core found in compounds like ethyl-2-cyano-2-(1,3-dithian-2-ylidene) acetate [1]. This core difference translates to significant differences in predicted molecular properties: the target compound has a topological polar surface area (TPSA) of 151 Ų (or 156.7 Ų) [2] and a predicted LogP of 2.08 [3]. While direct, head-to-head reactivity comparisons are not available in the public domain, the well-established ring strain of the 1,3-dithietane system [4] compared to the unstrained 1,3-dithiane system is a class-level inference that strongly suggests different reactivity profiles, making it a unique and non-substitutable building block.

Medicinal Chemistry Organic Synthesis Heterocyclic Building Block

Defined Solid-State Identity: Characteristic Melting Point of 165-168°C

The target compound has a well-defined and experimentally verified melting point range of 165-168°C . This sharply contrasts with the dimethyl ester analog (CAS 52046-75-0), which has a reported melting point of 135-140°C, a difference of approximately 30°C . This quantifiable difference in a fundamental physical property confirms the compounds are distinct chemical entities with different solid-state properties. This characteristic melting point provides a crucial, low-cost identity check upon receipt, ensuring the correct material has been procured and has not degraded.

Analytical Chemistry Quality Control Material Characterization

Dual Cyanoacetate Functionality for Versatile Downstream Chemistry

The compound features two reactive cyanoacetate groups (ethyl esters) on a rigid 1,3-dithietane scaffold. This design contrasts with simpler, mono-functional cyanoacetate reagents like ethyl cyanoacetate. The presence of two identical reactive handles allows for symmetrical derivatization, which is critical for building complex molecules with C2 symmetry or for performing double Knoevenagel condensations to generate extended conjugated systems . While direct kinetic data comparing the target compound's reactivity to that of its dimethyl analog is not available in the open literature, the difference in ester leaving groups (ethyl vs. methyl) is a class-level inference that can affect reaction rates and purification in downstream applications. The compound's predicted molecular weight (310.35 g/mol) and LogP (2.08) also differentiate it from mono-cyanoacetates [1].

Synthetic Methodology Reagent Selection Building Block Chemistry

Optimal Procurement Scenarios for Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate)


Synthesis of Olanzapine Thiohydroxymethylidene Impurity (O253795) Reference Standard

This compound is the definitive precursor for synthesizing Olanzapine Thiohydroxymethylidene Impurity (O253795) . Procure this material when your analytical or quality control laboratory requires an in-house reference standard for olanzapine impurity profiling, method validation, or forced degradation studies. Using this specific diethyl ester ensures the correct impurity is generated, as documented in the literature .

Medicinal Chemistry Exploration of Strained Sulfur Heterocycles

Procure this compound when your research program seeks to explore chemical space defined by strained, four-membered sulfur heterocycles. The 1,3-dithietane core is a unique scaffold that is fundamentally distinct from the more common 1,3-dithiane core in terms of ring strain, conformation, and predicted properties like its topological polar surface area (TPSA) of ~151-157 Ų [1]. This makes it a valuable building block for generating novel lead compounds and exploring new intellectual property landscapes.

Development of C2-Symmetric Molecules and Conjugated Materials

Procure this compound as a key bifunctional building block for synthesizing C2-symmetric ligands, catalysts, or advanced materials. The two equivalent ethyl cyanoacetate groups on a rigid core allow for symmetrical double Knoevenagel condensations or other derivatizations. This convergent approach can be more efficient than sequential functionalization of a mono-reactive reagent and is essential for constructing molecules with defined symmetry and extended pi-conjugation.

Comparative Physicochemical and Reactivity Studies of Cyanoacetate Esters

Procure this compound as part of a comparative study set that includes its dimethyl ester analog (CAS 52046-75-0). The significant, quantifiable difference in melting point (165-168°C vs. 135-140°C) and the potential for different reactivity due to the ester leaving group make this pair an excellent model system for studying the impact of subtle structural changes on physical properties and reaction kinetics in heterocyclic chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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